![molecular formula C16H16N4O2 B2617171 N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034476-54-3](/img/structure/B2617171.png)
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
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Description
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, also known as MPT0G211, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazole-based compounds and has been synthesized through a simple and efficient method.
Scientific Research Applications
Heterocyclic Compounds and Amplification of Phleomycin
Research by Brown and Cowden (1982) on unfused heterobicycles, including pyridinyl derivatives and their activities as amplifiers of phleomycin against Escherichia coli, provides insight into the potential application of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide derivatives in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Acid-Catalyzed Transformations
Stroganova, Vasilin, and Krapivin (2016) explored acid-catalyzed transformations of related compounds, leading to new fused heterocyclic systems. This research opens pathways for structural modification and the development of novel compounds with potential therapeutic applications (Stroganova et al., 2016).
Synthesis of Furan-Fused Heterocycles
Ergun, Dengiz, Ozer, Şahin, and Balci (2014) reported on the synthesis of novel classes of compounds starting from related acid derivatives, showcasing methods for creating fused ring systems. Such synthetic strategies could be applicable for generating derivatives of this compound with potential biological activities (Ergun et al., 2014).
Analytical and Spectral Study
Patel (2020) conducted an analytical and spectral study of furan ring-containing organic ligands, highlighting the synthesis, characterization, and chelating properties of such compounds. This research underlines the importance of structural analysis in developing compounds with specific biological or chemical properties (Patel, 2020).
Synthesis and Cyclization of Furazans
Strizhenko, Vasil’ev, Suponitsky, and Sheremetev (2020) discussed the synthesis and cyclization of 3-amino-4-cyanofurazan, leading to polyfunctional enaminonitriles. This work demonstrates the versatility of furazan derivatives in synthesizing complex heterocyclic compounds, which could include derivatives of the subject compound (Strizhenko et al., 2020).
properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-10-15(13-2-5-17-6-3-13)19-20(12)8-7-18-16(21)14-4-9-22-11-14/h2-6,9-11H,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKSIMRGKKMDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=COC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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